Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C21H20O3. It is characterized by a cyclohexene ring bearing phenyl and carbonyl groups. This compound is notable for its structural features and finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine . Another method involves the use of methylene iodide and ethyl acetoacetate in the presence of sodium methoxide, followed by cyclization and heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbonyl group can act as an electrophile, reacting with nucleophiles in various biochemical processes. The phenyl groups contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins .
Comparison with Similar Compounds
Ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenyl groups.
Benzaldehyde: A precursor in the synthesis of the compound, with distinct reactivity due to the absence of the cyclohexene ring.
Cyclohexanone: A related compound with a similar ring structure but different functional groups
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in various applications.
Properties
CAS No. |
90016-05-0 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 6-oxo-2,4-diphenylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C21H20O3/c1-2-24-21(23)20-18(16-11-7-4-8-12-16)13-17(14-19(20)22)15-9-5-3-6-10-15/h3-13,17,20H,2,14H2,1H3 |
InChI Key |
LVGHWIGMDNMRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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